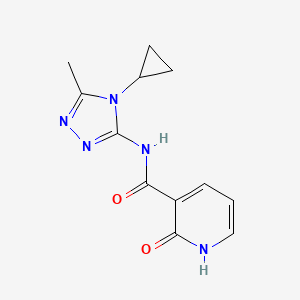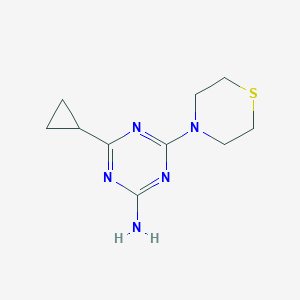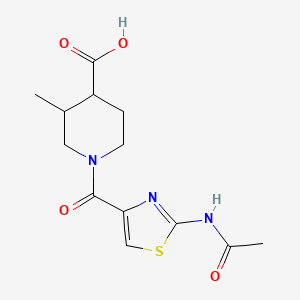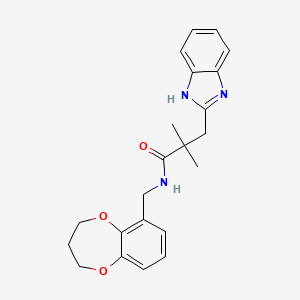
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide binds to the ATP-binding pocket of CHK1, thereby inhibiting its kinase activity. This results in the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced therapeutic efficacy. Additionally, N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is its specificity for CHK1, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer cell line, and its efficacy may be affected by the presence of certain genetic mutations. Additionally, the synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability for lab experiments.
Direcciones Futuras
There are several potential future directions for the development and application of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide. One direction is the identification of biomarkers that can predict the sensitivity of cancer cells to N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, which can help to guide patient selection for clinical trials. Another direction is the development of combination therapies that can enhance the therapeutic efficacy of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide. Finally, further research is needed to understand the molecular mechanisms underlying the sensitivity and resistance of cancer cells to N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, which can inform the development of more effective cancer therapies.
Conclusion:
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential for cancer therapy through its inhibition of CHK1 activity. Its specificity for CHK1, minimal toxicity in normal cells, and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for further development. However, its efficacy may be affected by genetic mutations and its availability for lab experiments may be limited by its complex synthesis method. Further research is needed to fully understand its mechanism of action and potential future directions for its development and application in cancer therapy.
Métodos De Síntesis
The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis involves the condensation of 4-cyclopropyl-5-methyl-1,2,4-triazole-3-carboxylic acid with 2-amino-3-cyanopyridine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting intermediate is then converted to the final product through a series of purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 activity leads to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-15-16-12(17(7)8-4-5-8)14-11(19)9-3-2-6-13-10(9)18/h2-3,6,8H,4-5H2,1H3,(H,13,18)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMPQWFSYBGMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)



![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![[4-[(6-Methoxy-3-methylquinoxalin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7438241.png)
![3-Methyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7438260.png)
![6-[[2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B7438266.png)
![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![N-cyclohexyl-2-[5-[2-(2,3,5-trimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7438288.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)